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Introduction and Drug Profile

Trilostane is a synthetic steroid analogue that functions as a competitive reversible inhibitor of the enzyme
3B-hydroxysteroid dehydrogenase/A5—4 isomerase (33-HSD), a pivotal component in adrenal steroid
biosynthesis. First synthesized in the 1970s, trilostane was initially developed for human medical use with
FDA approval in 1984 but was subsequently withdrawn from the human market in 1994 due to
inconsistencies in efficacy and safety concerns. Despite this setback, trilostane has emerged as a
cornerstone therapeutic agent in veterinary medicine, particularly for the management of canine Cushing's
syndrome, receiving approval from both the FDA and European Medicines Agency for this indication. The
drug's unique mechanism of action and favorable safety profile compared to historical treatments have
cemented its position in veterinary endocrinology, while ongoing research continues to reveal potential

applications beyond its current uses. [1] [2]

From a chemical perspective, trilostane (C20H27NO3) is classified as an androstane derivative with a
molecular weight of 329.44 g/mol. Its chemical structure features an epoxy bridge and carbonitrile group that
contribute to its enzyme inhibitory properties. The drug undergoes hepatic metabolism to form its primary
active metabolite, 17-ketotrilostane, which demonstrates even greater potency as a 33-HSD inhibitor than

the parent compound. This metabolite circulates at approximately 3-fold higher concentrations than
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trilostane and contributes significantly to the drug's therapeutic effects. Both trilostane and its active
metabolite exhibit relatively short half-lives of approximately 1.2 hours, necessitating careful timing of

administration and monitoring in clinical practice. [1] [3] [2]

Mechanism of Action

Molecular Pharmacology

Trilostane exerts its therapeutic effects through competitive inhibition of 3(-hydroxysteroid
dehydrogenase/A5—4 isomerase (33-HSD), a crucial enzyme in the steroidogenic pathway that catalyzes the
conversion of A5-3B-hydroxysteroids to A4-3-ketosteroids. This enzymatic blockade specifically impedes
the conversion of pregnenolone to progesterone, thereby disrupting the downstream synthesis of
glucocorticoids, mineralocorticoids, and adrenal androgens. Unlike cytotoxic agents such as mitotane that
cause adrenal destruction, trilestane's inhibition is dose-dependent and reversible, allowing for more
precise control of adrenal suppression and reducing the risk of permanent hypoadrenocorticism. This
mechanistic distinction represents a significant therapeutic advantage, particularly for long-term management

of chronic conditions like Cushing's syndrome. [1] [2] [4]

Recent research has revealed that trilostane's pharmacological effects extend beyond its primary enzyme
inhibition. Studies in canine models indicate that the drug also modulates the cortisone-cortisol shuttle by
affecting 11[3-hydroxysteroid dehydrogenase (113-HSD) enzymes, potentially activating 113-HSD2 (which
inactivates cortisol) while inhibiting 113-HSD1 (which activates cortisol). Additionally, investigations in rat
models demonstrate that trilostane decreases glucocorticoid receptor gene transcription and translation,
thereby reducing tissue sensitivity to glucocorticoids rather than solely reducing circulating hormone levels.
These pleiotropic effects suggest a more complex mechanism of action than initially recognized and may
explain some of trilostane's clinical efficacy in cases where cortisol measurements alone do not correlate

perfectly with symptomatic improvement. [1] [5]

Neurosteroid Modulation
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Emerging evidence indicates that trilostane significantly influences neurosteroid pathways, potentially
enabling applications beyond adrenal disorders. Through its inhibition of 3B-HSD, trilostane causes
accumulation of pregnenolone and subsequent shunting toward alternative metabolic pathways, resulting in
increased production of neuroactive steroids with anticonvulsant and antidepressant properties. Particularly
notable is trilostane's ability to elevate levels of allopregnanolone, a neurosteroid with potent positive
allosteric modulatory effects on GABAA receptors. This mechanism has sparked interest in trilostane's

potential applications for neurological and psychiatric conditions, including epilepsy, depression, and anxiety

disorders, positioning it as a multifaceted therapeutic agent worthy of further investigation. [1] [5]

Table 1: Key Pharmacodynamic Properties of Trilostane

Target

Action

Biological Consequence

Therapeutic
Relevance

3B-hydroxysteroid
dehydrogenase/A5-4
isomerase

113-hydroxysteroid
dehydrogenase type 2

Glucocorticoid receptor

Neurosteroid pathways

Competitive
reversible inhibition

Activation (indirect)

Downregulation

Modulation

Reduced conversion of
pregnenolone to
progesterone

Enhanced cortisol
inactivation

Reduced tissue sensitivity
to glucocorticoids

Increased
allopregnanolone
production

Clinical Applications and Efficacy Data

Veterinary Applications

Decreased cortisol and
aldosterone synthesis

Improved control of
glucocorticoid excess

Symptomatic
improvement beyond
hormone reduction

Potential neurological
and psychiatric
applications
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Trilostane has established itself as a first-line therapeutic for canine Cushing's syndrome
(hyperadrenocorticism), with demonstrated efficacy for both pituitary-dependent and adrenal-dependent
forms of the disease. As the only FDA-approved medication for both variants of canine Cushing's syndrome,
trilostane offers a favorable risk-benefit profile compared to historical treatments. Clinical studies
involving 78 dogs treated with trilestane for up to three years reported effective long-term management with
no significant changes in adrenal size observed during the treatment period, indicating the preservation of
adrenal gland integrity despite chronic therapy. The drug provides symptomatic control with improvements
typically observed in a characteristic sequence: activity levels enhance first, followed by reduction in
polyuria/polydipsia, polyphagia, and panting, while dermatological changes and muscle weakness may

require several months to fully resolve. [1] [4] [5]

The efficacy of trilostane extends beyond symptomatic improvement to survival benefits, as demonstrated
by recent meta-analyses. A systematic review and meta-analysis published in 2025, which included 295 dogs
across five studies, revealed that trilostane treatment was associated with an 11% higher survival rate at 36
months compared to mitotane, with a risk difference of -0.11 (95% CI: -0.15 to -0.06). Although the pooled
mean difference in survival time across four studies (85.1 days, 95% CI: -255.9 to 85.7) did not reach
statistical significance, the consistent direction of effect favoring trilostane across multiple studies supports
its position as a preferred therapeutic option. This survival advantage, coupled with a more favorable adverse

effect profile, has solidified trilostane's status as a cornerstone of veterinary endocrine practice. [6]

Human Medical Applications

Although trilostane was withdrawn from the human market in the United States in 1994 and subsequently
discontinued in other regions, it retains historical importance and provides valuable insights for current
steroidogenesis inhibitors. Trilostane was previously used for Cushing's syndrome, Conn's syndrome
(primary hyperaldosteronism), and postmenopausal breast cancer, often in combination with corticosteroid
replacement to prevent adrenal insufficiency. In breast cancer treatment, its efficacy was attributed not only
to steroidogenesis inhibition but also to newly discovered antiestrogenic properties mediated through
allosteric interactions with estrogen receptors. The drug's withdrawal reflected concerns about efficacy
consistency and safety profiles rather than a complete lack of therapeutic value, and its mechanisms continue

to inform the development of newer endocrine agents. [1] [3] [2]

Table 2: Comparative Efficacy of Medical Therapies for Canine Cushing's Syndrome
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Mechanism of . Adverse ) .
Treatment . Efficacy Survival Benefit
Action Effect Rate
Trilostane Competitive Effective for both 13-19% 11% higher
reversible inhibition PDH and ADH; >85%  (mostly mild) survival at 36
of 33-HSD clinical improvement months vs.
mitotane
Mitotane Cytotoxic adrenal Effective for both 25-30% Reference
destruction PDH and ADH (potentially treatment
severe)
Ketoconazole Imidazole derivative; Limited data in dogs Not well Insufficient data
steroidogenesis guantified
inhibition
Selegiline Monoamine oxidase  Only for Low, but No demonstrated
inhibitor; pituitary- uncomplicated PDH; efficacy benefit

Experimental Protocols and Methodologies

directed

controversial efficacy

Pharmacokinetic Assessment Protocol

guestionable

Objective: To characterize the disposition kinetics of trilostane and its active metabolite, 17-

ketotrilostane, following oral administration in canine models.

Experimental Design:

e Administration of trilostane at clinical doses (1-3 mg/kg) to fasted and fed beagles (n=6-8/group)

e Serial blood collection at baseline, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-administration

¢ Plasma separation via centrifugation (3000xg, 15 minutes, 4°C) and storage at -80°C until analysis

e HPLC-MS/MS quantification of trilostane and 17-ketotrilostane concentrations using deuterated
internal standards

¢ Non-compartmental pharmacokinetic analysis using validated software (e.g., Phoenix WinNonlin)

Key Parameters:
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¢ Cmax: Maximum observed concentration

e Tmax: Time to reach Cmax

e AUCO0-»: Area under the concentration-time curve from zero to infinity
e t1/2: Elimination half-life

e CLIF: Apparent oral clearance

e Vz/F: Apparent volume of distribution

This protocol has demonstrated that trilostane achieves peak concentrations within 1-2 hours in dogs, with
rapid conversion to the more active 17-ketotrilostane metabolite. Food administration significantly enhances
absorption, informing the clinical recommendation to administer with food. The short elimination half-life of

approximately 1.2 hours for both compounds supports twice-daily dosing regimens in most clinical cases. [1]

[5]

ACTH Stimulation Test Timing Protocol

Objective: To determine the optimal timing for ACTH stimulation tests in trilostane-treated dogs and

establish standardized monitoring protocols.

Experimental Design:

Enroliment of 21 dogs with naturally occurring hyperadrenocorticism stabilized on trilostane therapy
e Each dog undergoes two ACTH stimulation tests:
o TestA: Initiated 2 hours post-trilostane administration
o Test B: Initiated 4 hours post-trilostane administration
¢ Tests separated by 46-74 hours to ensure adequate washout
e Administration of synthetic ACTH (0.25 mg/dog IV or IM) with cortisol measurement pre- and 60-
minutes post-ACTH
e Randomization of test order to eliminate sequence effects
e Serum cortisol measurement via validated radioimmunoassay

Results and Interpretation: The study demonstrated significantly lower post-ACTH cortisol concentrations
when tests were initiated at 2 hours (5.4 + 3.7 pg/dL) compared to 4 hours (6.5 + 4.5 pg/dL), establishing
that test timing significantly influences results. This finding underscores the necessity of consistent timing
for serial monitoring, with the current recommendation to perform ACTH stimulation tests 4-6 hours after
trilostane administration as specified in the manufacturer's labeling. Protocol consistency is more critical
than the specific timepoint chosen, as maintaining the same interval across evaluations facilitates accurate

assessment of treatment efficacy and dose adjustment needs. [7]
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Diagram 1: Trilostane's dual mechanism of action showing primary enzyme inhibition and neurosteroid

pathway modulation

Therapeutic Monitoring and Clinical Management

Treatment Initiation and Dose Titration

Patient Selection Criteria:

Confirmed diagnosis of Cushing's syndrome based on combination of clinical signs and endocrine
testing

Absence of significant renal or hepatic impairment (contraindications)

Assessment of baseline electrolytes, renal function, and liver enzymes

Evaluation of concurrent medications for potential interactions
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Dosing Protocol:

e Starting dose: 2.2-6.7 mg/kg once daily with food

e Capsule sizes: 5 mg, 10 mg, 30 mg, 60 mg, and 120 mg (can be combined)

e Administration: Always with food to enhance absorption

e Dose adjustment: Not recommended until 30 days of treatment, regardless of ACTH stimulation
results

Approximately 25% of dogs may require twice-daily desing to control clinical signs throughout the day due
to trilostane's short duration of action. For twice-daily regimens, the total daily dose can be divided
unequally based on available capsule sizes to accommodate owner convenience and cost considerations. For
instance, a 40 mg total daily dose could be administered as 30 mg in the morning and 10 mg in the evening,

providing flexibility while maintaining therapeutic efficacy. [4]

Monitoring Protocol and Safety Assessment

First Recheck Evaluation (10-14 days after initiation or dose change):

Thorough history focusing on clinical signs (PU/PD, appetite, energy level)
Physical examination

Serum biochemistry profile with electrolytes

ACTH stimulation test 4-6 hours post-trilostane administration

Subsequent Monitoring:

Re-evaluation at 30 days, then every 3 months once stabilized

Ongoing assessment of owner-reported clinical signs
Periodic electrolyte and biochemistry monitoring

Adjustment of dose based on combination of clinical response and ACTH stimulation results
Target Therapeutic Parameters:

¢ Resolution or significant improvement of clinical signs

e Post-ACTH cortisol concentrations typically 1.5-5.5 pg/dL (consult product-specific guidelines)
¢ Normalization of previously elevated liver enzymes

e Improvement in electrolyte imbalances

Adverse Effect Management:
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¢ Mild effects (anorexia, lethargy, vomiting, diarrhea): Temporary discontinuation until resolution, then
reinitiation at reduced dose
e Severe effects (severe depression, hemorrhagic diarrhea, collapse): Immediate discontinuation,

supportive care, and assessment for adrenal insufficiency
¢ Permanent hypoadrenocorticism: Occurs in rare cases, requires glucocorticoid and

mineralocorticoid replacement

The reversible nature of trilostane's enzyme inhibition means that most adverse effects resolve with

temporary drug discontinuation, distinguishing it from irreversible adrenal destructive agents and

contributing to its superior safety profile. [1] [4]

Table 3: Clinical and Biochemical Monitoring Parameters for Trilostane Therapy

. 10-14 Day Stable Patient (q
Parameter Baseline 30 Day Recheck
Recheck 3 months)
Clinical Signs Document all Assess for Quantitative Owner-reported
relevant signs improvement assessment and vet-assessed
Body Weight Record Measure Measure Measure
ACTH Perform for 4-6 hrs post-pill 4-6 hrs post-pill 4-6 hrs post-pill
Stimulation diagnosis
Test
Serum Full profile Sodium, Sodium, potassium Sodium,
Electrolytes potassium potassium
Liver Enzymes  ALT, ALP ALT, ALP ALT, ALP ALT, ALP
Dose N/A Not Based on clinical As needed
Adjustment recommended response and

ACTHst

Emerging Research and Future Directions
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Potential Neurological Applications

Recent investigations have revealed trilostane's significant effects on neurosteroid pathways, particularly
its ability to increase brain levels of allopregnanolone, a neurosteroid with potent anticonvulsant and
antidepressant properties. This discovery has stimulated research into potential applications for neurological
disorders and psychiatric conditions that may benefit from neurosteroid modulation. Preclinical studies
have identified trilostane's potential utility in epilepsy, anxiety, and depression, suggesting that its
therapeutic scope may extend well beyond endocrine disorders. The drug's capacity to modulate
neuroinflammatory responses and enhance neuronal resilience further supports its potential application in

neurodegenerative conditions, opening promising avenues for drug repurposing. [1] [5]

The proposed mechanism for these neurological effects involves trilostane's inhibition of 33-HSD leading to
accumulation of pregnenolone, which then serves as substrate for alternative metabolic pathways resulting in
increased production of neuroprotective steroids. This mechanism is particularly relevant for treatment-
resistant epilepsy and depression, where conventional therapies often prove inadequate. The 2025
comprehensive review identified three preclinical studies exploring trilostane's potential in neurological
disorders and two investigating psychiatric applications, signaling growing research interest in these novel
indications. While still preliminary, these findings position trilostane as a promising candidate for

therapeutic repurposing with potentially significant implications for both veterinary and human medicine. [1]

[5]

Comparative Effectiveness Research

Recent meta-analyses have provided robust evidence supporting trilostane's position as a first-line therapy
for canine Cushing's syndrome. The 2025 systematic review and meta-analysis that included 295 dogs across
five studies demonstrated trilostane's superiority to mitotane in long-term survival, with an 11% higher
survival rate at 36 months. This comprehensive analysis also highlighted the substantial heterogeneity in
study designs and outcome measures across the existing literature, underscoring the need for standardized
endpoints in future clinical trials. The establishment of trilostane's survival benefit represents a significant
advancement in evidence-based veterinary endocrinology and provides clinicians with high-quality data to

inform therapeutic decisions. [6]
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Future research directions include prospective randomized trials directly comparing trilostane with mitotane
using standardized protocols, investigation of predictive biomarkers for treatment response, and
exploration of individualized dosing strategies based on pharmacogenetic profiling. Additionally, the
potential combination of trilestane with pituitary-directed therapies for ACTH-secreting tumors represents a
promising approach worthy of investigation. As the evidence base continues to mature, treatment guidelines
will likely evolve to reflect these advancements, further optimizing outcomes for patients with Cushing's

syndrome. [1] [6]

Regulatory Status and Formulations

Trilostane's regulatory history reflects its transition from human to veterinary medicine. Initially approved
for human use in 1984, it was withdrawn from the U.S. market in 1994 due to concerns about efficacy
consistency and safety profiles. However, it maintained availability in some markets (including the UK as
Modrenal) before eventual discontinuation from human use. The drug experienced a renaissance with its
veterinary approval in the United States in 2008 under the brand name Vetoryl, specifically for treatment of
pituitary-dependent and adrenal-dependent hyperadrenocorticism in dogs. This approval established
trilostane as the first drug indicated for both forms of canine Cushing's syndrome, distinguishing it from

selegiline which is only approved for uncomplicated pituitary-dependent cases. [1] [2] [4]

Recent regulatory developments include the 2024 adoption of positive opinions by the Committee for
Veterinary Medicinal Products (CVMP) of the European Medicines Agency recommending marketing
authorization for two new trilostane oral suspensions for dogs (Trilocur and Trilorale), expanding
formulation options beyond traditional capsules. The drug is available in multiple strengths (5 mg, 10 mg, 30
mg, 60 mg, and 120 mg capsules) to facilitate precise dosing. Following FDA approval of the commercial
product, compounding pharmacies in the United States may only prepare trilostane from the approved
product rather than bulk active ingredient, ensuring quality and consistency. These regulatory frameworks

balance accessibility with appropriate quality control for this important veterinary therapeutic. [2]

Conclusion

Trilostane represents a pivotal therapeutic advancement in the management of Cushing's syndrome,

particularly in veterinary medicine where it has become a cornerstone treatment. Its reversible inhibition of
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adrenal steroidogenesis offers a superior safety profile compared to historical cytotoxic therapies, while
maintaining high efficacy for controlling clinical signs and improving long-term survival. The
comprehensive understanding of its mechanism of action, pharmacokinetics, and clinical applications
provides a robust foundation for its use in practice. Ongoing research continues to reveal novel potential
applications, particularly in neurological and psychiatric disorders, suggesting that trilostane's therapeutic
journey may be far from complete. As evidence evolves and new formulations emerge, trilostane's position
in the therapeutic armamentarium appears likely to strengthen further, potentially expanding to benefit

additional patient populations in the future.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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